N-(4-Ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide N-(4-Ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10603691
InChI: InChI=1S/C14H17N3O2S2/c1-4-19-12-7-5-11(6-8-12)15-13(18)9(2)20-14-17-16-10(3)21-14/h5-9H,4H2,1-3H3,(H,15,18)
SMILES: CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(S2)C
Molecular Formula: C14H17N3O2S2
Molecular Weight: 323.4 g/mol

N-(4-Ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide

CAS No.:

Cat. No.: VC10603691

Molecular Formula: C14H17N3O2S2

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide -

Specification

Molecular Formula C14H17N3O2S2
Molecular Weight 323.4 g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide
Standard InChI InChI=1S/C14H17N3O2S2/c1-4-19-12-7-5-11(6-8-12)15-13(18)9(2)20-14-17-16-10(3)21-14/h5-9H,4H2,1-3H3,(H,15,18)
Standard InChI Key DBODNOSNUIOVAO-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(S2)C
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(S2)C

Introduction

Synthesis and Preparation

The synthesis of thiadiazole derivatives often involves condensation reactions between appropriate precursors. For example, the preparation of similar compounds might involve reacting a thiadiazole derivative with an appropriate amine or acid chloride in the presence of a base.

Biological Activity

Thiadiazole derivatives have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have shown potential as 5-lipoxygenase inhibitors, which could be beneficial in treating inflammatory conditions .

Research Findings and Applications

While specific research findings for N-(4-Ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide are not available, similar thiadiazole derivatives have been studied extensively:

  • Antimicrobial Activity: Thiadiazole-based compounds have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

  • Anticancer Activity: Some derivatives have shown efficacy against cancer cell lines, highlighting their potential in oncology .

  • Anti-inflammatory Activity: As mentioned, certain compounds have been identified as potential inhibitors of enzymes involved in inflammation pathways .

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